molecular formula C17H22N4S B5753175 5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5753175
M. Wt: 314.5 g/mol
InChI Key: RRCXQACXKILERL-UHFFFAOYSA-N
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Description

5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its anticancer, antifungal, and antibacterial activities by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol has biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of various fungi and bacteria. It has also been shown to have antioxidant activity and to enhance the bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol has advantages and limitations for lab experiments. One advantage is that this compound has been shown to have anticancer, antifungal, and antibacterial activities, making it a potential candidate for drug development. Another advantage is that this compound has been shown to have antioxidant activity and to enhance the bioavailability of certain drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug. Another limitation is that more studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of 5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential use as a drug. Another direction is to study the safety and toxicity of this compound, which is important for its development as a drug. Additionally, future studies could focus on the use of this compound as an antioxidant and as a drug delivery agent. Finally, studies could investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been reported in the literature using various methods. One method involves the reaction of 4-ethylbenzaldehyde and cyclohexylamine with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate and acetic acid to yield the final product. Another method involves the reaction of 4-ethylbenzaldehyde and cyclohexylamine with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate and acetic acid to yield the final product.

Scientific Research Applications

5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol has potential applications in scientific research. This compound has been studied for its anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an antioxidant and as a drug delivery agent.

properties

IUPAC Name

3-cyclohexyl-4-[(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-2-13-8-10-14(11-9-13)12-18-21-16(19-20-17(21)22)15-6-4-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCXQACXKILERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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